An In-depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-hydroxybenzonitrile, a substituted aromatic compound, holds significant interest within the scientific community, particularly for its role as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging applications as a key building block in the development of novel therapeutics.
Core Properties and Identification
CAS Number: 89999-90-6[1]
Molecular Formula: C₇H₄ClNO[1]
Molecular Weight: 153.57 g/mol
The strategic placement of the electron-withdrawing nitrile and chloro groups, along with the electron-donating hydroxyl group, imparts a distinct chemical reactivity to the molecule, making it a valuable precursor in medicinal chemistry.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 162-164 °C | N/A |
| Boiling Point | 296.2 °C | N/A |
| Density | 1.37-1.41 g/cm³ | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in many organic solvents, limited solubility in water. | N/A |
Synthesis of 2-Chloro-6-hydroxybenzonitrile
The synthesis of 2-chloro-6-hydroxybenzonitrile can be achieved through several routes. A prominent and industrially relevant method involves the partial hydrolysis of 2,6-dichlorobenzonitrile. This approach is advantageous due to the commercial availability of the starting material.
Protocol 1: Synthesis via Partial Hydrolysis of 2,6-Dichlorobenzonitrile
This protocol describes a robust method for the synthesis of 2-chloro-6-hydroxybenzonitrile. The underlying principle is the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile with a hydroxyl group. The presence of the electron-withdrawing nitrile group facilitates this substitution. The reaction is typically carried out in the presence of a base in an aqueous or mixed aqueous-organic solvent system.
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile in a suitable solvent mixture, such as aqueous dioxane or dimethylformamide (DMF).
-
Addition of Base: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The concentration of the base should be carefully controlled to favor monosubstitution over the formation of the dihydroxy derivative.
-
Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and prevent over-reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid, such as hydrochloric acid, until it reaches a pH of approximately 6-7. This will protonate the phenoxide intermediate to yield the desired hydroxyl group.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent. Perform multiple extractions to ensure a high recovery of the product.
-
Purification: Combine the organic extracts and wash them with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude 2-chloro-6-hydroxybenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product in high purity.
Spectroscopic Characterization
The identity and purity of synthesized 2-chloro-6-hydroxybenzonitrile can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the seven carbon atoms in the molecule, including the carbon of the nitrile group and the carbons attached to the chlorine and hydroxyl groups.[1]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z corresponding to the molecular formula C₇H₄ClNO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be observable.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-chloro-6-hydroxybenzonitrile make it a valuable building block in the synthesis of pharmaceutical agents. The hydroxyl and nitrile groups can be readily functionalized to introduce diverse chemical entities, enabling the exploration of structure-activity relationships in drug discovery programs.
While direct synthesis of a marketed drug from 2-chloro-6-hydroxybenzonitrile is not prominently documented, its structural analogs, hydroxybenzonitriles, are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[3] The strategic placement of substituents on the phenyl ring is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.
For instance, the core structure of 2-chloro-6-hydroxybenzonitrile is conceptually related to intermediates used in the synthesis of complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor PF-06463922 (Lorlatinib) and the lysine-specific demethylase 1 (LSD1) inhibitor GSK2879552 .[4][5][6][7][8][9] While not a direct precursor, the chemical principles involved in the synthesis and functionalization of 2-chloro-6-hydroxybenzonitrile are highly relevant to the construction of such intricate molecular architectures.
Safety and Handling
2-Chloro-6-hydroxybenzonitrile is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Chloro-6-hydroxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the construction of complex molecular frameworks. As the demand for novel therapeutics continues to grow, the importance of such adaptable building blocks in the arsenal of medicinal chemists is undeniable. This guide provides a solid foundation for researchers to understand and effectively utilize 2-chloro-6-hydroxybenzonitrile in their scientific endeavors.
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